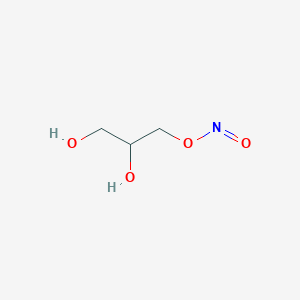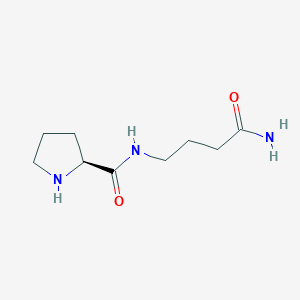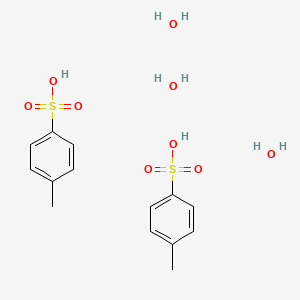
Nitrous acid, 2,3-dihydroxypropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of nitrous acid, 2,3-dihydroxypropyl ester typically involves the esterification of glycerol with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. One common method involves the reaction of glycerol with sodium nitrite in the presence of a mineral acid like hydrochloric acid. The reaction is typically performed at low temperatures to prevent the decomposition of nitrous acid .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Nitrous acid, 2,3-dihydroxypropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrite ester to amines or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Nitrous acid, 2,3-dihydroxypropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a vasodilator and in the treatment of certain cardiovascular conditions.
Industry: It is used in the production of various industrial chemicals and as a stabilizer in certain formulations
Mecanismo De Acción
The mechanism of action of nitrous acid, 2,3-dihydroxypropyl ester involves its interaction with molecular targets in biological systems. The compound can release nitric oxide, which is a potent vasodilator. Nitric oxide activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and vasodilation .
Comparación Con Compuestos Similares
Similar Compounds
Isosorbide dinitrate: Another nitrite ester used as a vasodilator.
Heptanoic acid, 2,3-dihydroxypropyl ester: A similar ester with different applications.
Octadecanoic acid, 2,3-dihydroxypropyl ester: Another ester with distinct properties and uses
Uniqueness
Nitrous acid, 2,3-dihydroxypropyl ester is unique due to its specific molecular structure and the ability to release nitric oxide. This property makes it particularly valuable in medical applications, especially in the treatment of cardiovascular conditions .
Propiedades
Número CAS |
193074-53-2 |
|---|---|
Fórmula molecular |
C3H7NO4 |
Peso molecular |
121.09 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl nitrite |
InChI |
InChI=1S/C3H7NO4/c5-1-3(6)2-8-4-7/h3,5-6H,1-2H2 |
Clave InChI |
MZDZSGCOSYRIAQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(CON=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethyl-5-[(methylthio)propyl]pyrazine](/img/structure/B12560130.png)

![2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester](/img/structure/B12560133.png)
![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)
![1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate](/img/structure/B12560155.png)

![L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]-](/img/structure/B12560173.png)

![3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo-](/img/structure/B12560200.png)



![Methyl [(3,5-dibromophenyl)sulfanyl]acetate](/img/structure/B12560225.png)
